

Navigating the Environmental Journey of 2-Fluorobiphenyl: A Technical Guide

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Compound of Interest		
Compound Name:	2-Fluorobiphenyl	
Cat. No.:	B019388	Get Quote

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This technical guide provides a comprehensive overview of the environmental fate and transport of **2-Fluorobiphenyl** (2-FBP), a fluorinated aromatic compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential. It further details standardized experimental protocols for assessing its environmental behavior.

Physicochemical Properties of 2-Fluorobiphenyl

The environmental behavior of **2-Fluorobiphenyl** is fundamentally governed by its intrinsic physical and chemical properties. These parameters determine its distribution across air, water, and soil compartments, as well as its potential to be taken up by living organisms. A summary of these key properties is presented below.



Property	Value	Unit	Reference/Method
Molecular Formula	C12H9F	-	PubChem
Molecular Weight	172.20	g/mol	PubChem
Melting Point	71-74	°C	[1][2][3]
Boiling Point	248	°C	[1][2][3]
Density	1.245	g/cm ³	[1][2]
Water Solubility	Insoluble	-	[1][2][3]
Log Octanol-Water Partition Coefficient (Log K _o w)	3.692	unitless	
Organic Carbon-Water Partition Coefficient (Koc)	1341	L/kg	EPI Suite™ Estimation
Henry's Law Constant	1.96E-04	atm·m³/mol	EPI Suite™ Estimation
Vapor Pressure	0.015	mmHg at 25°C	EPI Suite™ Estimation

Environmental Fate and Transport

The journey of **2-Fluorobiphenyl** through the environment is a complex interplay of degradation, sorption, and transport processes. Understanding these pathways is crucial for predicting its persistence and potential impact.

Degradation

Biotic Degradation:

Microbial breakdown is a significant degradation pathway for **2-Fluorobiphenyl**. The bacterium Pseudomonas pseudoalcaligenes KF707 has been shown to utilize 2-FBP as a sole source of carbon and energy[4]. The degradation proceeds via the classical biphenyl (bph) pathway,



initiating with a dioxygenase attack on the non-fluorinated ring[5]. This leads to the formation of key metabolites, including 2-fluorobenzoate and 2-fluoromuconic acid[4][6]. However, P. pseudoalcaligenes KF707 cannot further metabolize the resulting fluorobenzoate, indicating that complete mineralization depends on the capabilities of other microorganisms in the environment to break down these halogenated intermediates[4][6].

Estimated biodegradation half-lives from EPI Suite™ suggest that 2-FBP is not readily biodegradable. In water, the predicted half-life is on the order of weeks to months, while in soil and sediment, it can extend to several months.

Abiotic Degradation:

Abiotic degradation processes, such as photolysis, also contribute to the breakdown of 2-FBP. In the atmosphere, the primary removal mechanism is expected to be its reaction with photochemically-produced hydroxyl (OH) radicals. The estimated atmospheric half-life, based on the reaction rate with OH radicals, is approximately 3.6 days (EPI Suite™). In aquatic systems, while direct photolysis can occur, indirect photolysis mediated by reactive species like hydroxyl radicals and singlet oxygen is also likely to play a role, similar to other chlorinated biphenyls.

Mobility and Transport

The mobility of **2-Fluorobiphenyl** in the environment is dictated by its partitioning behavior between soil/sediment, water, and air.

- Sorption: With a high estimated organic carbon-water partition coefficient (K_oc) of 1341 L/kg,
 2-FBP is expected to have low mobility in soil and will tend to adsorb to organic matter in soil and sediment. This reduces its potential for leaching into groundwater.
- Volatility: The estimated Henry's Law constant of 1.96E-04 atm·m³/mol suggests that volatilization from water surfaces can be a relevant transport process.
- Atmospheric Deposition: Once in the atmosphere, 2-FBP can be transported over distances and be deposited back to terrestrial and aquatic environments through wet and dry deposition.

Bioaccumulation



The octanol-water partition coefficient (Log K_0w) is a key indicator of a substance's potential to bioaccumulate in organisms. The Log K_0w of 3.692 for 2-FBP suggests a moderate potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factor (BCF) from EPI SuiteTM is 235, further supporting this potential.

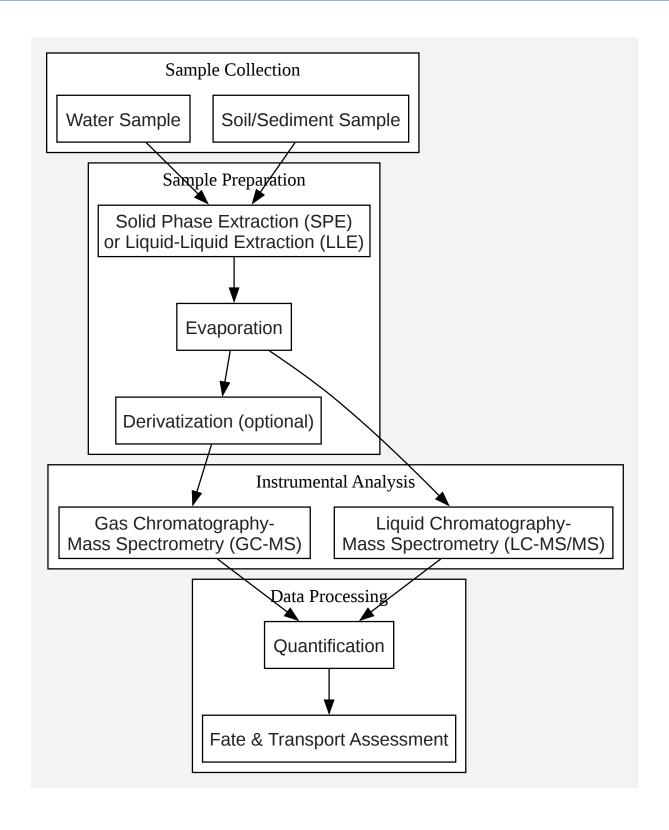
Mandatory Visualizations

Caption: Environmental fate and transport pathways of **2-Fluorobiphenyl**.









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